3a-(4-methoxyphenyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2H)-one
Overview
Description
3a-(4-methoxyphenyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2H)-one is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.136827821 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Activities
Analgesic and Anti-inflammatory Activities : The synthesis of various derivatives of quinazolinone, including compounds closely related to the mentioned chemical structure, has shown significant analgesic and anti-inflammatory activities. For instance, compounds derived from 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones have been investigated for their potential in treating pain and inflammation, showing comparable or superior activity to standard drugs like diclofenac sodium without significant ulcerogenic potential (Alagarsamy et al., 2007); (Alagarsamy et al., 2011).
Anticancer Activities : Certain quinazolinone derivatives have been evaluated for their anticancer activities. A study utilizing the compound "6‐(pyrrolidin‐1‐yl)‐2‐(3‐methoxyphenyl)quinazolin‐4‐one" as a lead compound has identified more potent anticancer agents, highlighting the role of such derivatives in developing new anticancer therapies (Hour et al., 2013).
Antihypertensive and Antitubercular Agents : Derivatives of quinazolinone have been synthesized and evaluated for their antihypertensive and antitubercular activities, demonstrating the versatility of this chemical scaffold in addressing various health conditions (Rahman et al., 2014); (Maurya et al., 2013).
Antioxidant Properties : Research into 2-substituted quinazolin-4(3H)-ones has shed light on their antioxidant properties, contributing to a better understanding of the structure-antioxidant activity relationships and identifying potent antioxidants with potential therapeutic applications (Mravljak et al., 2021).
Properties
IUPAC Name |
3a-(4-methoxyphenyl)-2,3,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-15-8-6-14(7-9-15)18-11-10-17(21)20(18)12-13-4-2-3-5-16(13)19-18/h2-9,19H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFABAAEYIMFOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CCC(=O)N2CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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